1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride
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Overview
Description
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and diallylamine as the primary starting materials.
Alkylation Reaction: Phenothiazine undergoes an alkylation reaction with an appropriate alkylating agent to introduce the propan-2-ol moiety.
Amination: The resulting intermediate is then reacted with diallylamine to form the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as phenothiazine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diallylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, particularly in the field of neuropharmacology.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Receptor Binding: It may bind to specific receptors in the central nervous system, modulating neurotransmitter activity and influencing neuronal signaling.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Oxidative Stress Modulation: It may have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with sedative effects, used primarily for its antiemetic and antiallergic properties.
Thioridazine: Another antipsychotic agent with a similar core structure but distinct therapeutic applications.
Properties
IUPAC Name |
1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIEJNVUISGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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